3-Oxolup-20(29)-en-28-oic acid pound>>Liquidambaric acid

Catalog No.
S533824
CAS No.
4481-62-3
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxolup-20(29)-en-28-oic acid pound>>Liquidambari...

CAS Number

4481-62-3

Product Name

3-Oxolup-20(29)-en-28-oic acid pound>>Liquidambaric acid

IUPAC Name

5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33)

InChI Key

SLJTWDNVZKIDAU-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Lup-20(29)-en-28-oic acid, 3-oxo-

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)O

The exact mass of the compound Betulonic acid is 454.3447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152534. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Liquidambaric acid, commonly known as betulonic acid (CAS: 4481-62-3), is a naturally occurring and semi-synthetic pentacyclic triterpenoid of the lupane class [1]. Structurally distinguished from its close analog betulinic acid by a reactive C-3 ketone rather than a C-3 hydroxyl group, betulonic acid serves as a critical, high-value intermediate in chemoinformatics and medicinal chemistry [2]. While it possesses intrinsic biological properties—including potent antiviral and cytotoxic activities—its primary procurement value lies in its precursor suitability [1]. The C-3 carbonyl provides an immediate synthetic handle for generating oximes, hydrazones, and A-ring fused heterocycles without the need for upstream oxidation [2]. This structural feature streamlines the synthesis of advanced triterpenoid therapeutics, improving atom economy and bypassing the epimeric purification challenges associated with betulinic acid [3].

Attempting to substitute betulonic acid with the more common betulinic acid fundamentally disrupts downstream synthetic workflows and compromises green chemistry metrics [1]. Betulinic acid possesses a C-3 hydroxyl group, meaning any attempt to synthesize C-3 modified derivatives or A-ring fused heterocycles requires a preliminary Jones oxidation step [2]. This additional step not only reduces overall yield but also introduces highly toxic, stoichiometric chromium (VI) reagents into the laboratory or manufacturing process [1]. Furthermore, when synthesizing lupane derivatives from raw betulin, betulonic acid is the direct, single-product result of exhaustive oxidation; in contrast, obtaining betulinic acid requires a subsequent reduction step that generates an epimeric mixture (typically 85% 3β and 15% 3α-hydroxyl), necessitating costly and time-consuming chromatographic separation [3]. Consequently, for programs targeting C-3 functionalization or requiring high-purity starting materials, direct procurement of betulonic acid is non-negotiable.

Elimination of Toxic Oxidation Step for A-Ring Modifications

Procuring betulonic acid directly provides an immediate C-3 ketone handle for synthesizing C-3 oximes, amines, or A-ring fused heterocycles [1]. Starting from betulinic acid requires a preliminary Jones oxidation step, which introduces toxic chromium (VI) reagents, reduces overall yield, and adds unnecessary processing time to the synthetic workflow [2].

Evidence DimensionSynthetic steps and heavy metal waste to achieve C-3 reactive ketone
Target Compound Data0 steps (ready-to-use C-3 ketone); 0 stoichiometric Cr(VI) waste
Comparator Or BaselineBetulinic acid: Requires 1 step (Jones oxidation) and generates stoichiometric Cr(VI) heavy metal waste
Quantified DifferenceSaves 1 synthetic step and eliminates 100% of toxic chromium waste
ConditionsPreparation of C-3 modified lupane triterpenoids (e.g., oximes, diazines)

Procuring the C-3 ketone directly streamlines the synthesis of A-ring modified derivatives and improves laboratory safety and green chemistry metrics.

Higher Atom Economy and Purity Profile from Natural Betulin

In semi-synthetic workflows starting from abundant birch bark extract (betulin), betulonic acid is generated in a single exhaustive oxidation step with high purity [1]. Conversely, producing betulinic acid requires an additional sodium borohydride reduction step that inherently yields an 85:15 mixture of 3β- and 3α-hydroxy epimers, imposing a significant chromatographic purification burden [1].

Evidence DimensionSynthetic steps and epimeric purity from natural betulin precursor
Target Compound Data1-step exhaustive oxidation (yields single C-3 ketone product)
Comparator Or BaselineBetulinic acid: 2 steps (oxidation then NaBH4 reduction), yielding an 85:15 mixture of 3β/3α-hydroxy epimers
Quantified DifferenceEliminates 1 reduction step and avoids the 15% off-target epimer byproduct associated with betulinic acid synthesis
ConditionsSemi-synthesis from abundant birch bark extract (betulin)

For industrial scale-up, betulonic acid offers a simpler, higher-purity synthetic route from natural betulin without the epimeric separation challenges of betulinic acid.

Higher Baseline Antiviral Potency Against HSV-1

Beyond its role as a precursor, the C-3 ketone of betulonic acid confers distinct biological advantages, particularly in antiviral applications. In vitro assays demonstrate that betulonic acid inhibits Herpes Simplex Virus Type 1 (HSV-1) with an EC50 of 0.9 μg/mL [1]. In contrast, the C-3 hydroxyl counterpart, betulinic acid, exhibits a significantly weaker EC50 of 30 μg/mL against the same viral strain [2].

Evidence DimensionIn vitro half-maximal effective concentration (EC50) against Herpes Simplex Virus Type 1 (HSV-1)
Target Compound DataEC50 = 0.9 μg/mL (Betulonic acid)
Comparator Or BaselineEC50 = 30 μg/mL (Betulinic acid)
Quantified Difference~33-fold higher antiviral potency for the C-3 ketone (betulonic acid) vs the C-3 hydroxyl (betulinic acid)
ConditionsIn vitro viral replication inhibition assay

For antiviral drug discovery, the betulonic acid scaffold provides a significantly more potent starting point for HSV-1 targeted therapeutics than betulinic acid.

Enabling Scaffold for High-Potency A-Ring Fused Anticancer Derivatives

The C-3 ketone of betulonic acid is strictly required to synthesize A-ring diazine-fused derivatives, which exhibit significantly enhanced cytotoxicity profiles compared to standard lupane triterpenoids [1]. For instance, the betulonic acid-derived diazine BoA2C demonstrates an IC50 of 3.39 μM against MCF-7 breast cancer cells [1], whereas unmodified betulinic acid generally fails to achieve an IC50 below 25 μM in the same cell line [2].

Evidence DimensionCytotoxicity (IC50) against MCF-7 breast cancer cells
Target Compound DataIC50 = 3.39 μM (Betulonic acid-derived diazine BoA2C)
Comparator Or BaselineIC50 > 25 μM (Unmodified betulinic acid parent)
Quantified Difference>7-fold improvement in cytotoxicity enabled by betulonic acid-dependent A-ring fusion
ConditionsIn vitro MTT assay (MCF-7 cell line)

Betulonic acid is the obligate precursor for A-ring heterocycle fusions, which are required to overcome the efficacy ceiling of standard betulinic acid in breast cancer models.

Synthesis of A-Ring Fused Triterpenoid Therapeutics

Because it possesses a native C-3 ketone, betulonic acid is the most efficient starting material for synthesizing advanced A-ring modified lupane derivatives, such as diazines, pyrazoles, and oximes. Procuring this compound directly bypasses the need for toxic chromium-based oxidations required when starting from betulinic acid [1].

Green Chemistry Scale-Up of Lupane Derivatives

For industrial or large-scale laboratory production, utilizing betulonic acid derived directly from betulin oxidation offers a highly atom-economical route. It avoids the 15% off-target epimer generation and subsequent chromatographic purification mandated by the reduction step used to produce betulinic acid [2].

Development of Next-Generation Antiviral Agents

With a ~33-fold higher baseline potency against HSV-1 compared to betulinic acid, the betulonic acid scaffold is a highly advantageous core structure for medicinal chemistry programs focused on novel anti-herpesviral therapeutics [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 Da

Monoisotopic Mass

454.34469533 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7C1UV6ITF5

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